molecular formula C11H10N2O3S B2468388 methyl (2-mercapto-4-oxoquinazolin-3(4H)-yl)acetate CAS No. 85716-94-5

methyl (2-mercapto-4-oxoquinazolin-3(4H)-yl)acetate

Cat. No.: B2468388
CAS No.: 85716-94-5
M. Wt: 250.27
InChI Key: NCFSCJGOBCSUSZ-UHFFFAOYSA-N
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Description

Core Quinazolinone Scaffold Analysis

The foundational structure of methyl (2-mercapto-4-oxoquinazolin-3(4H)-yl)acetate is a bicyclic 4(3H)-quinazolinone system, comprising a benzene ring fused to a pyrimidin-4-one moiety. This scaffold features two nitrogen atoms at positions 1 and 3 of the pyrimidine ring, with a ketone group at position 4 (C-4). The aromatic benzene ring contributes to planar rigidity, while the pyrimidinone ring introduces electron-deficient regions due to conjugation between the carbonyl group and adjacent nitrogen atoms.

Key structural parameters include:

  • Bond lengths : The C-4=O bond measures approximately 1.22 Å, characteristic of ketones, while the C-N bonds in the pyrimidine ring range between 1.32–1.38 Å, reflecting partial double-bond character due to resonance.
  • Ring puckering : X-ray crystallographic data of analogous compounds show minimal deviation from planarity (root-mean-square deviation <0.05 Å), ensuring optimal π-orbital overlap for resonance stabilization.

Substituent Configuration at C2 and C3 Positions

The compound features two critical substituents:

  • C2 position : A thiol (-SH) group, which participates in tautomerism and hydrogen bonding. The mercapto group’s sulfur atom exhibits a bond length of ~1.68 Å with C-2, consistent with single-bond character in thiol tautomers.
  • C3 position : An acetoxy group (-O-CO-OCH₃) attached via a methylene bridge. The ester carbonyl (C=O) bond length is ~1.21 Å, while the C-O bonds in the ester moiety measure 1.34–1.36 Å, indicative of partial double-bond delocalization.

Spatial arrangement :

  • The methylene bridge between C-3 and the ester group adopts a gauche conformation (dihedral angle ≈60°), minimizing steric clashes with the quinazolinone ring.
  • The thiol group at C-2 lies coplanar with the aromatic system, facilitating resonance interactions.

Systematic IUPAC Naming Conventions

The IUPAC name is derived through the following steps:

  • Parent structure : Identify the bicyclic system as quinazolin-4(3H)-one.
  • Substituents :
    • At C-2: mercapto (-SH) group → prefix 2-sulfanyl .
    • At C-3: acetic acid methyl ester3-(methoxycarbonylmethyl) .
  • Stereochemical descriptors : No chiral centers are present.

Systematic name :
Methyl 2-sulfanyl-4-oxo-3,4-dihydroquinazoline-3-acetate.

Rationale :

  • The numbering prioritizes the ketone (C-4) and nitrogen (N-1, N-3) positions in the pyrimidinone ring.
  • The ester group is named as a methyl-substituted carbonylmethyl branch at C-3.

Tautomeric Forms and Resonance Stabilization

The compound exhibits three dominant tautomeric forms:

Tautomer Structural Features Stability Contributors
Thiol-lactam -SH at C-2, lactam C=O at C-4 Resonance between N-3 and C-4=O
Thione-lactam S=C at C-2, lactam C=O at C-4 Aromatic sextet stabilization
Enol-thiol -SH at C-2, enolic C-OH adjacent to N-1 Intramolecular H-bonding

Resonance interactions :

  • Lactam-lactim tautomerism : The pyrimidinone ring interconverts between lactam (C=O) and lactim (N-H) forms, stabilized by delocalization of the lone pair from N-3 into the carbonyl π-system.
  • Thiol-thione equilibrium : The C-2 substituent shifts between -SH and S=C configurations, with the thione form favored in nonpolar solvents due to extended conjugation with the aromatic ring.
  • Ester group resonance : The acetoxy moiety’s carbonyl participates in conjugation with the adjacent methylene group, reducing electrophilicity at the ester oxygen.

Energy contributions :

  • DFT calculations indicate the thione-lactam tautomer is ~5.2 kcal/mol more stable than the thiol-lactam form in vacuum, though solvation effects reverse this preference in polar media.
  • Resonance between the quinazolinone ring and thiol group lowers the overall system energy by ~18 kcal/mol, as evidenced by NMR chemical shift trends.

Properties

IUPAC Name

methyl 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-16-9(14)6-13-10(15)7-4-2-3-5-8(7)12-11(13)17/h2-5H,6H2,1H3,(H,12,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFSCJGOBCSUSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=O)C2=CC=CC=C2NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (2-mercapto-4-oxoquinazolin-3(4H)-yl)acetate is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C11_{11}H10_{10}N2_2O3_3S
  • Molecular Weight : 250.28 g/mol
  • CAS Number : 85716-94-5

Antimicrobial Activity

Quinazoline derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies indicate that these compounds exhibit activity against both bacterial and fungal strains. For instance, a series of quinazolinone derivatives were evaluated for their antibacterial and antitubercular activities, showing promising results against Mycobacterium tuberculosis and various gram-positive bacteria .

Inhibition of Carbonic Anhydrase Isoforms

Recent research has highlighted the potential of this compound as an inhibitor of carbonic anhydrase (CA) isoforms, which are critical in various physiological processes. The structure-activity relationship (SAR) studies have shown that modifications to the quinazoline scaffold can enhance inhibitory potency against specific CA isoforms, such as hCA II and hCA IX .

Compound Target Inhibition Constant (KI_I)
3phCA IIComparable to standard CAI AAZ
3qhCA IXSignificant inhibition observed

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, particularly carbonic anhydrases, which play a role in pH regulation and fluid balance in tissues.
  • Antimicrobial Mechanisms : The presence of the mercapto group enhances the compound's ability to interact with microbial enzymes, potentially disrupting their metabolic pathways .

Case Studies

  • Antitubercular Activity : A study evaluated a series of quinazolinone derivatives for their efficacy against M. tuberculosis. This compound showed significant activity with a minimum inhibitory concentration (MIC) comparable to established antitubercular agents .
  • Antibacterial Efficacy : In vitro tests demonstrated that this compound exhibited potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent in treating bacterial infections .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The mercapto (-SH) group undergoes nucleophilic substitution, forming thioether or thiocyanate derivatives.

Example Reaction with Methyl Bromoacetate
Under microwave irradiation (120°C, 10 min), the mercapto group reacts with methyl bromoacetate in ethanol, yielding 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate (59% yield) .

ReagentConditionsProductYield
Methyl bromoacetateEthanol, microwave, 10 min2-((3-(3-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate59%

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles.

Formation of 1,3,4-Thiadiazoles
Treatment with concentrated H<sub>2</sub>SO<sub>4</sub> induces cyclization of the intermediate thiosemicarbazide, producing 2-amino-1,3,4-thiadiazole derivatives (80% yield) .

ReagentConditionsProductYield
H<sub>2</sub>SO<sub>4</sub>0°C, 15 min stirring2-Amino-1,3,4-thiadiazole80%

Condensation with Aldehydes

The hydrazide derivative reacts with aromatic aldehydes to form hydrazones.

Reaction with Benzaldehyde
In ethanol with glacial acetic acid, condensation yields α-[(4′-oxoquinazolin-2′-yl)thio]aceto-3-phenylhydrazone .

AldehydeConditionsProductPhysical Data
BenzaldehydeReflux, 4 hrsα-[(4′-Oxoquinazolin-2′-yl)thio]aceto-3-phenylhydrazonem.p. 180–182°C, IR: 1662 cm<sup>-1</sup> (C=O)

Reactions with Hydrazine Hydrate

The ester group undergoes hydrazinolysis to form hydrazide intermediates, which are precursors for triazole derivatives.

Formation of 1,2,4-Triazoles
Reaction with hydrazine hydrate in ethanol produces 2-{[(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]thio}quinazolin-4(3H)-one .

ReagentConditionsProductYield
Hydrazine hydrateEthanol, reflux2-{[(4-Amino-5-mercapto-1,2,4-triazol-3-yl)methyl]thio}quinazolin-4(3H)-one75%

Thiocyanate Formation

Reaction with ammonium thiocyanate generates thiocyanato intermediates, which cyclize to quinazolinones.

Synthesis of Methyl α-[(4-Oxoquinazolin-2-yl)thio]acetate
Heating with ammonium thiocyanate in ethanol (reflux, 12 hrs) produces the thiocyanato derivative, which cyclizes to the target compound .

ReagentConditionsProductYield
NH<sub>4</sub>SCNEthanol, reflux, 12 hrsMethyl α-[(4-oxoquinazolin-2-yl)thio]acetate98%

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times and improves yields.

Optimized Microwave Synthesis
A reaction with methyl bromoacetate under microwaves achieves 59% yield in 10 minutes versus 24 hours conventionally .

Key Reactivity Trends

  • Mercapto Group : Dominates nucleophilic substitutions (e.g., thioether formation).

  • Ester Group : Enables hydrazinolysis and condensations.

  • Quinazolinone Core : Stabilizes intermediates via resonance, facilitating cyclizations.

This compound’s versatility in forming biologically active derivatives underscores its value in medicinal chemistry, particularly in developing enzyme inhibitors and heterocyclic scaffolds.

Comparison with Similar Compounds

Challenges and Commercial Considerations

In contrast, ethyl-based derivatives remain available, reflecting their broader applicability in medicinal chemistry .

Preparation Methods

Synthesis of 2-Mercaptoquinazolin-4(3H)-one

The precursor 2-mercaptoquinazolin-4(3H)-one is synthesized by reacting anthranilic acid with thiourea in acetic anhydride under reflux. The mechanism proceeds via nucleophilic attack of the thiourea sulfur on the activated carbonyl of anthranilic acid, followed by cyclization and elimination of water.

$$
\text{Anthranilic acid} + \text{Thiourea} \xrightarrow{\text{Ac}2\text{O, Δ}} \text{2-Mercaptoquinazolin-4(3H)-one} + \text{NH}3 + \text{H}_2\text{O}
$$

Key parameters:

  • Solvent : Acetic anhydride (dual role as solvent and acylating agent).
  • Temperature : Reflux (~140°C) for 4–6 hours.
  • Yield : 70–85% after recrystallization from ethanol.

N-Alkylation with Methyl Bromoacetate

The nitrogen at position 3 of 2-mercaptoquinazolin-4(3H)-one undergoes alkylation with methyl bromoacetate in the presence of a base. This step introduces the methyl acetate side chain.

$$
\text{2-Mercaptoquinazolin-4(3H)-one} + \text{MeO}2\text{CCH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{acetone}} \text{this compound} + \text{KBr}
$$

Optimization highlights :

  • Base : Potassium carbonate (2.5 equiv) in acetone at 60°C for 12 hours.
  • Workup : Filtration, solvent evaporation, and recrystallization from ethanol:water (9:1).
  • Yield : 80–90%.

One-Pot Tandem Cyclization-Alkylation

To streamline synthesis, a one-pot method combines cyclocondensation and alkylation. This approach reduces intermediate isolation steps and improves overall efficiency.

Reaction Protocol

A mixture of anthranilic acid, thiourea, and methyl bromoacetate is heated in dimethylformamide (DMF) with potassium carbonate. The sequence involves:

  • Cyclocondensation to form 2-mercaptoquinazolin-4(3H)-one.
  • In situ alkylation of the nascent quinazolinone with methyl bromoacetate.

Conditions :

  • Solvent : DMF at 100°C for 8 hours.
  • Base : K$$2$$CO$$3$$ (3.0 equiv).
  • Yield : 65–75%.

Advantages :

  • Eliminates intermediate purification.
  • Reduces reaction time by 30% compared to stepwise methods.

Functional Group Interconversion

Alternative routes involve modifying pre-functionalized quinazolinones. For example, oxidation or reduction of sulfide groups can yield the mercapto functionality.

Reduction of Disulfide Precursors

A disulfide-linked dimer of quinazolinone is reduced to the thiol using lithium aluminum hydride (LiAlH$$_4$$):

$$
\text{Quinazolinone-S-S-Quinazolinone} \xrightarrow{\text{LiAlH}_4, \text{THF}} 2 \times \text{this compound}
$$

Yield : ~70% after column chromatography.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Cyclocondensation + Alkylation 85 98 High yield, scalable Multi-step, intermediate isolation
One-Pot Tandem 75 95 Reduced steps, time-efficient Lower yield due to side reactions
Copper Catalysis 60 90 Novel, atom-economical Requires specialized reagents
Disulfide Reduction 70 97 High purity Hazardous reducing agents

Mechanistic Insights

Alkylation Kinetics

The N-alkylation of 2-mercaptoquinazolin-4(3H)-one follows second-order kinetics, with rate dependence on both the quinazolinone and methyl bromoacetate concentrations. Polar aprotic solvents (e.g., DMF) accelerate the reaction by stabilizing the transition state.

Side Reactions

  • O-Alkylation : Competing esterification of the quinazolinone carbonyl is suppressed by using bulky bases (e.g., K$$2$$CO$$3$$ instead of NaOH).
  • Disulfide Formation : Thiol oxidation is mitigated by conducting reactions under nitrogen.

Scalability and Industrial Relevance

The cyclocondensation-alkylation route is preferred for large-scale production due to:

  • Cost-effectiveness : Anthranilic acid and thiourea are inexpensive.
  • Robustness : Tolerates minor impurities in feedstock.
  • Regulatory compliance : Avoids heavy metal catalysts.

Q & A

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on YieldSource
Reaction Temperature60–80°C+25% efficiency
Solvent (Ethanol:H₂O)3:1 v/vMinimizes byproducts
Hydrazine Hydrate Ratio1.2 equivalentsCompletes cyclization

Q. Table 2: Spectroscopic Benchmarks

Functional GroupFT-IR (cm⁻¹)¹H-NMR (δ, ppm)¹³C-NMR (δ, ppm)
Methyl Ester17453.75 (s, 3H)52.1
Quinazolinone C=O1680165.3
Thiol (-SH)25501.5 (br, 1H)

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